N,N,N'-Trimethyl-N'-4-piperidinyl-1,2-ethanediamine trihydrochloride
CAS No.: 1185304-79-3
Cat. No.: VC2662871
Molecular Formula: C10H26Cl3N3
Molecular Weight: 294.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1185304-79-3 |
---|---|
Molecular Formula | C10H26Cl3N3 |
Molecular Weight | 294.7 g/mol |
IUPAC Name | N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine;trihydrochloride |
Standard InChI | InChI=1S/C10H23N3.3ClH/c1-12(2)8-9-13(3)10-4-6-11-7-5-10;;;/h10-11H,4-9H2,1-3H3;3*1H |
Standard InChI Key | XOPAEEIXXVZJAE-UHFFFAOYSA-N |
SMILES | CN(C)CCN(C)C1CCNCC1.Cl.Cl.Cl |
Canonical SMILES | CN(C)CCN(C)C1CCNCC1.Cl.Cl.Cl |
Introduction
Chemical Identity and Nomenclature
N,N,N'-Trimethyl-N'-4-piperidinyl-1,2-ethanediamine trihydrochloride is an organic compound with a distinctive molecular structure featuring a piperidine ring connected to an ethylenediamine moiety with three methyl substituents. The compound is officially registered with CAS number 1185304-79-3, which distinguishes it from its free base form (CAS: 889940-14-1) and other salt derivatives . The compound exists in multiple nomenclature formats, reflecting the complexity of its chemical structure and the different naming conventions in organic chemistry.
Synonyms and Alternative Names
The compound is known by several synonyms in scientific literature and commercial catalogs:
This diversity in nomenclature reflects the compound's structural complexity and the different formal naming systems used in chemistry .
Structural Characteristics
Molecular Structure and Properties
The structural foundation of this compound consists of a piperidine ring connected to an ethylenediamine chain with strategic methyl group substitutions. The trihydrochloride salt formation significantly affects its physical and chemical properties compared to its free base form.
Chemical Identifiers
The compound is characterized by several standard chemical identifiers that facilitate its recognition in chemical databases and literature:
Identifier Type | Value | Reference |
---|---|---|
InChI | InChI=1S/C10H23N3.3ClH/c1-12(2)8-9-13(3)10-4-6-11-7-5-10;;; /h10-11H,4-9H2,1-3H3;3*1H | |
InChIKey | XOPAEEIXXVZJAE-UHFFFAOYSA-N | |
SMILES | CN(C)CCN(C)C1CCNCC1.Cl.Cl.Cl |
These standardized identifiers are crucial for unambiguous identification of the compound in chemical databases and literature searches .
Physical and Chemical Properties
The physical and chemical properties of N,N,N'-Trimethyl-N'-4-piperidinyl-1,2-ethanediamine trihydrochloride are significantly influenced by its salt form. While specific experimental data on many properties is limited in the available literature, certain characteristics can be inferred from its structure and similar compounds.
Solubility and Physical State
As a trihydrochloride salt, this compound is expected to exhibit enhanced water solubility compared to its free base form. Salt formation is a common strategy to improve the solubility and stability of amine-containing compounds . The presence of three chloride counterions neutralizes the basic nitrogen atoms in the molecule, resulting in a polar, ionic compound that readily interacts with water molecules.
Stability and Reactivity
The compound contains multiple nitrogen centers that can participate in various chemical reactions. The tertiary amine groups can act as nucleophiles, while the piperidine nitrogen provides additional reactivity. The trihydrochloride salt form generally offers improved stability compared to the free base, particularly for storage and handling purposes .
Related Compounds and Derivatives
Parent Compound and Alternative Salt Forms
The parent compound of N,N,N'-Trimethyl-N'-4-piperidinyl-1,2-ethanediamine trihydrochloride is N,N,N'-trimethyl-N'-piperidin-4-ylethane-1,2-diamine (CAS: 889940-14-1), which is the free base form . Additionally, alternative salt forms have been developed for specific applications:
These different forms offer varying properties that may be advantageous for specific applications or formulation requirements .
Structurally Similar Compounds
Several structurally related compounds share similarities with N,N,N'-Trimethyl-N'-4-piperidinyl-1,2-ethanediamine trihydrochloride:
These structural analogs provide context for understanding the chemical space occupied by the target compound and how structural modifications affect properties and potential applications .
This commercial availability enables researchers to access the compound for various scientific investigations without the need for custom synthesis .
Historical Context and Development
N,N,N'-Trimethyl-N'-4-piperidinyl-1,2-ethanediamine trihydrochloride was first cataloged in chemical databases in 2010, according to PubChem records (creation date: 2010-07-26) . The compound is part of a broader class of substituted diamines that have been synthesized and studied for various purposes in organic and medicinal chemistry.
The most recent update to the compound's information in PubChem was on April 5, 2025, suggesting continued interest and potential new findings related to this compound . This ongoing attention indicates that the compound remains relevant in contemporary chemical research.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume